molecular formula C18H18N4O B2772114 N-[2-(1H-Indol-3-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415556-19-1

N-[2-(1H-Indol-3-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2772114
CAS No.: 2415556-19-1
M. Wt: 306.369
InChI Key: YDYUXEJYZLARKX-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide (referred to as compound 3) is a novel chemical entity synthesized through amide bond formation between ibuprofen (a widely used non-steroidal anti-inflammatory drug) and tryptamine (known for its diverse biological activities) . The compound’s structure consists of an indole moiety, an ethyl linker, and a cyclopenta[c]pyridazine core.


Synthesis Analysis

The synthesis of compound 3 involves the reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. DCC facilitates the coupling of the carboxyl group of ibuprofen with the amino group of tryptamine, resulting in the formation of the amide bond . The reaction scheme is depicted below:

Scheme 1. Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide (3). 


Molecular Structure Analysis

  • Mass spectral data confirm the molecular weight and fragmentation patterns .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(17-10-12-4-3-7-15(12)21-22-17)19-9-8-13-11-20-16-6-2-1-5-14(13)16/h1-2,5-6,10-11,20H,3-4,7-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYUXEJYZLARKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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